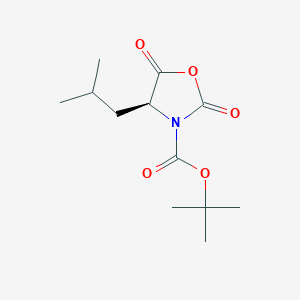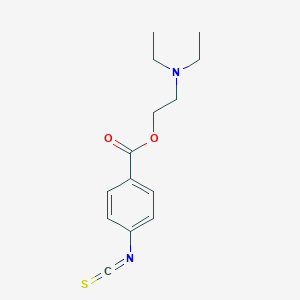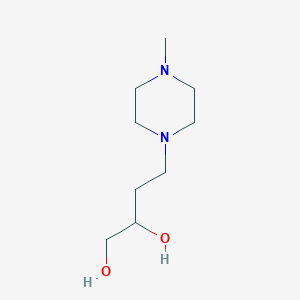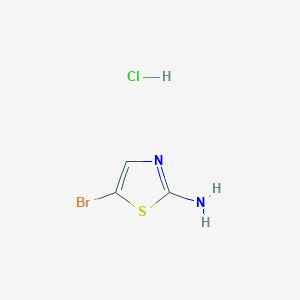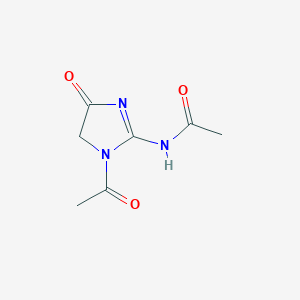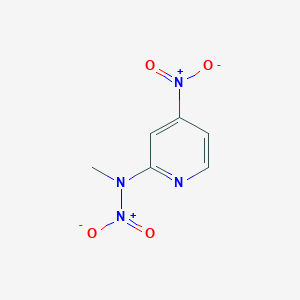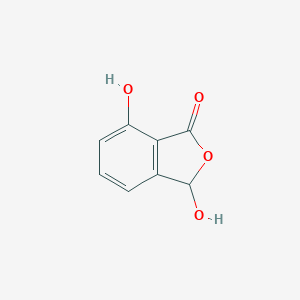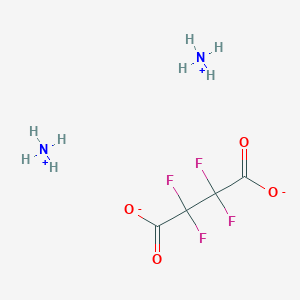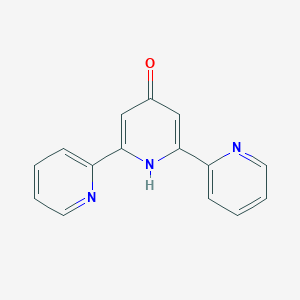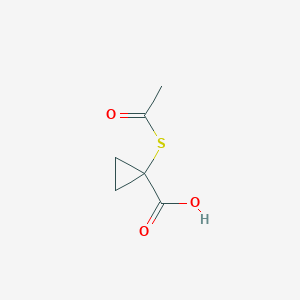
1-Acetylsulfanylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetylsulfanylcyclopropane-1-carboxylic acid (ASCPC) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a cyclopropane derivative that contains a sulfur atom and an acetyl group. ASCPC has been synthesized through various methods, and its mechanism of action has been studied in detail.
Mechanism Of Action
The mechanism of action of 1-Acetylsulfanylcyclopropane-1-carboxylic acid involves the inhibition of certain enzymes, as mentioned earlier. 1-Acetylsulfanylcyclopropane-1-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. 1-Acetylsulfanylcyclopropane-1-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical And Physiological Effects
1-Acetylsulfanylcyclopropane-1-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 and lipoxygenase. 1-Acetylsulfanylcyclopropane-1-carboxylic acid has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, 1-Acetylsulfanylcyclopropane-1-carboxylic acid has been shown to have anti-oxidant properties, which can protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
1-Acetylsulfanylcyclopropane-1-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action has been studied in detail. Additionally, 1-Acetylsulfanylcyclopropane-1-carboxylic acid has been shown to have a wide range of potential applications in scientific research. However, there are also some limitations to using 1-Acetylsulfanylcyclopropane-1-carboxylic acid in lab experiments. Its solubility in water is limited, which can make it difficult to work with in certain experiments. Additionally, its effects on different cell types and organisms may vary, which can make it challenging to draw definitive conclusions about its potential applications.
Future Directions
There are several future directions for research on 1-Acetylsulfanylcyclopropane-1-carboxylic acid. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and administration of 1-Acetylsulfanylcyclopropane-1-carboxylic acid for cancer treatment. Additionally, more research is needed to understand the mechanism of action of 1-Acetylsulfanylcyclopropane-1-carboxylic acid in cancer cells. Another area of interest is the potential use of 1-Acetylsulfanylcyclopropane-1-carboxylic acid in the treatment of inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of 1-Acetylsulfanylcyclopropane-1-carboxylic acid for reducing inflammation. Additionally, more research is needed to understand the long-term effects of 1-Acetylsulfanylcyclopropane-1-carboxylic acid on the body. Finally, there is a need for research on the potential use of 1-Acetylsulfanylcyclopropane-1-carboxylic acid in other scientific research fields, such as neuroscience and immunology.
Synthesis Methods
1-Acetylsulfanylcyclopropane-1-carboxylic acid can be synthesized through various methods, including the reaction of ethyl 1-acetylsulfanyl-2-cyclopropanecarboxylate with sodium hydride and methyl iodide, and the reaction of ethyl 1-acetylsulfanyl-2-cyclopropanecarboxylate with sodium methoxide and methyl iodide. These methods have been optimized to yield high purity and yield of 1-Acetylsulfanylcyclopropane-1-carboxylic acid.
Scientific Research Applications
1-Acetylsulfanylcyclopropane-1-carboxylic acid has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 1-Acetylsulfanylcyclopropane-1-carboxylic acid has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. These enzymes are involved in the production of inflammatory mediators, and their inhibition by 1-Acetylsulfanylcyclopropane-1-carboxylic acid can lead to a reduction in inflammation. 1-Acetylsulfanylcyclopropane-1-carboxylic acid has also been studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells, leading to their death.
properties
CAS RN |
128732-54-7 |
|---|---|
Product Name |
1-Acetylsulfanylcyclopropane-1-carboxylic acid |
Molecular Formula |
C6H8O3S |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
1-acetylsulfanylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O3S/c1-4(7)10-6(2-3-6)5(8)9/h2-3H2,1H3,(H,8,9) |
InChI Key |
LSOBACJMMZBDGP-UHFFFAOYSA-N |
SMILES |
CC(=O)SC1(CC1)C(=O)O |
Canonical SMILES |
CC(=O)SC1(CC1)C(=O)O |
synonyms |
Cyclopropanecarboxylic acid, 1-(acetylthio)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



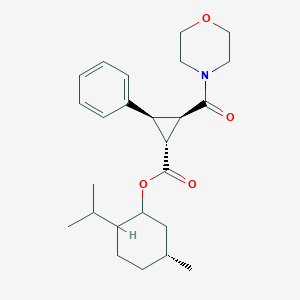
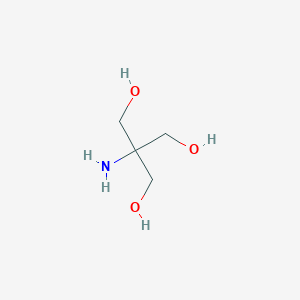
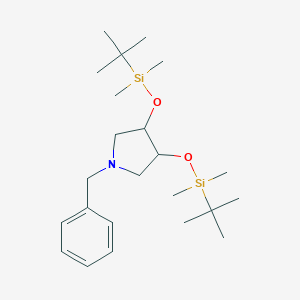
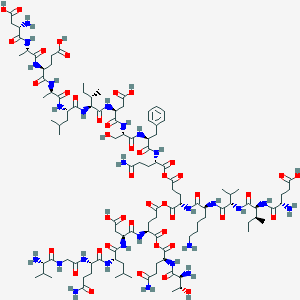
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)
